4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbenzyl)benzamide
Descripción general
Descripción
4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbenzyl)benzamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a selective antagonist of the angiotensin II type 2 receptor (AT2R) and has been shown to be effective in preclinical models of neuropathic and inflammatory pain.
Mecanismo De Acción
4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbenzyl)benzamide is a selective antagonist of the AT2R, which is expressed in the nervous system and has been implicated in the regulation of pain. By blocking the activity of the AT2R, this compound reduces pain signaling and inflammation, leading to a reduction in chronic pain.
Biochemical and Physiological Effects:
In addition to its effects on pain, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to reduce blood pressure in preclinical models, which is consistent with its activity as an AT2R antagonist. This compound has also been shown to have anti-inflammatory effects, which may be related to its activity as an AT2R antagonist.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbenzyl)benzamide is its selectivity for the AT2R, which reduces the risk of off-target effects. This compound has also been shown to be effective in preclinical models of chronic pain, which suggests that it may have clinical utility. One limitation of this compound is its relatively low potency, which may limit its effectiveness in some contexts.
Direcciones Futuras
There are several potential future directions for research on 4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbenzyl)benzamide. One area of interest is the development of more potent analogs of this compound, which may improve its efficacy. Another area of interest is the identification of biomarkers that can predict response to this compound, which may help to identify patients who are most likely to benefit from treatment. Finally, there is interest in exploring the potential use of this compound in combination with other drugs, such as opioids or nonsteroidal anti-inflammatory drugs (NSAIDs), to improve pain relief.
Aplicaciones Científicas De Investigación
4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbenzyl)benzamide has been extensively studied in preclinical models of chronic pain, including neuropathic and inflammatory pain. In these models, this compound has been shown to reduce pain behavior and improve quality of life. This compound has also been tested in clinical trials for the treatment of neuropathic pain, with promising results.
Propiedades
IUPAC Name |
4-[ethylsulfonyl(methyl)amino]-N-[(3-methylphenyl)methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-24(22,23)20(3)17-10-8-16(9-11-17)18(21)19-13-15-7-5-6-14(2)12-15/h5-12H,4,13H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQSVFVLOPBMHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.